Dioctyl(oxo)phenyl-lambda~5~-arsane

Description

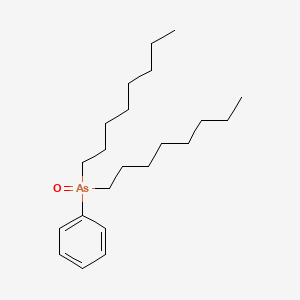

Dioctyl(oxo)phenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵) bonded to a phenyl group, an oxo (O) ligand, and two octyl chains. The λ⁵ designation indicates the +5 oxidation state of arsenic, which adopts a trigonal bipyramidal or square pyramidal geometry.

Properties

CAS No. |

53236-39-8 |

|---|---|

Molecular Formula |

C22H39AsO |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

dioctylarsorylbenzene |

InChI |

InChI=1S/C22H39AsO/c1-3-5-7-9-11-16-20-23(24,22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

InChI Key |

BGTPCAUATJMTFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[As](=O)(CCCCCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl(oxo)phenyl-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with octyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:

PhAsO+2R-X→

Comparison with Similar Compounds

Phenylarsine Oxide (PAO)

Molecular Formula : C₆H₅AsO

Functional Groups : Phenyl, oxo.

Physical Properties :

- Melting Point: 150–152°C .

- Solubility: Moderately soluble in polar solvents like ethanol and acetone. Applications:

- Used in biochemical research as a phosphatase inhibitor due to its ability to bind thiol groups .

Key Differences : - Lacks the dioctyl chains, making PAO less lipophilic and more volatile than Dioctyl(oxo)phenyl-λ⁵-arsane.

- Simpler structure may result in higher reactivity in aqueous environments.

Trimethyl(oxo)-λ⁵-arsane (Trimethylarsine Oxide, TMAO)

CAS : 4964-14-1

Molecular Formula : C₃H₉AsO.

Functional Groups : Trimethyl, oxo.

Physical Properties :

- Volatility: Higher than aryl-substituted arsanes due to shorter alkyl chains.

- Solubility: Miscible with water and organic solvents.

Applications : - Environmental contaminant; studied for its toxicity and metabolic pathways .

Key Differences : - Methyl groups reduce steric hindrance and increase volatility compared to dioctyl-substituted analogs.

- Likely less stable in polymer matrices due to smaller size and higher mobility.

(4-Methoxy-3-nitrophenyl)(oxo)arsane

CAS: 5410-85-5 Molecular Formula: C₇H₆AsNO₄. Functional Groups: Methoxy, nitro, phenyl, oxo. Applications:

Trioxido(oxo)-λ⁵-arsane

CAS: Not explicitly provided . Functional Groups: Trioxido, oxo. Hypothesized Properties:

- Likely a highly oxidized arsenic species with applications in inorganic synthesis. Key Differences:

- Absence of organic substituents results in ionic character and high solubility in water, contrasting sharply with the organic-rich Dioctyl(oxo)phenyl-λ⁵-arsane.

Comparative Analysis Table

Research Findings and Data Gaps

- Toxicity : Dioctyl(oxo)phenyl-λ⁵-arsane is likely regulated under chemical safety standards due to structural similarities to banned arsenic compounds (e.g., dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane in ).

- Synthesis: No direct synthesis methods are provided; inferred protocols may involve arsenic oxidation and alkylation.

- Stability : The dioctyl chains may enhance stability in hydrophobic environments but reduce compatibility with polar matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.